molecular formula C19H22N2O B11408336 1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole

1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11408336
M. Wt: 294.4 g/mol
InChI Key: NKWGFTRHMTUNDK-UHFFFAOYSA-N
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Description

1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are of significant interest due to their diverse biological and pharmacological properties . This particular compound features a benzimidazole core substituted with an ethyl group and a 3-methylphenoxypropyl group, making it a unique entity within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole typically involves the reaction of 1-ethylbenzimidazole with 3-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2-methylbenzimidazole
  • 1-ethyl-2-[1-(4-methylphenoxy)propyl]-1H-benzimidazole
  • 1-ethyl-2-[1-(2-methylphenoxy)propyl]-1H-benzimidazole

Uniqueness

1-ethyl-2-[1-(3-methylphenoxy)propyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenoxypropyl group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-ethyl-2-[1-(3-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C19H22N2O/c1-4-18(22-15-10-8-9-14(3)13-15)19-20-16-11-6-7-12-17(16)21(19)5-2/h6-13,18H,4-5H2,1-3H3

InChI Key

NKWGFTRHMTUNDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC)OC3=CC=CC(=C3)C

Origin of Product

United States

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